molecular formula C17H15ClFNO4 B11063564 Methyl 2-(2-chloro-6-fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Methyl 2-(2-chloro-6-fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Cat. No.: B11063564
M. Wt: 351.8 g/mol
InChI Key: IXXNRJWKESXNRA-UHFFFAOYSA-N
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Description

METHYL 3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5210{15}]DEC-8-ENE-6-CARBOXYLATE is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of METHYL 3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile to introduce the methyl group. This is followed by cyclization reactions to form the tricyclic structure. Industrial production methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the production of specialized materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. Its structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, METHYL 3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE is unique due to its tricyclic structure and the presence of both chloro and fluoro groups. Similar compounds include:

    2-Chloro-6-fluoroanisole: Used as an intermediate in organic synthesis.

    3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole: Known for its herbicidal activity. These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C17H15ClFNO4

Molecular Weight

351.8 g/mol

IUPAC Name

methyl 3-[(2-chloro-6-fluorophenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate

InChI

InChI=1S/C17H15ClFNO4/c1-23-16(22)13-12-5-6-17(24-12)8-20(15(21)14(13)17)7-9-10(18)3-2-4-11(9)19/h2-6,12-14H,7-8H2,1H3

InChI Key

IXXNRJWKESXNRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C=CC3(C1C(=O)N(C3)CC4=C(C=CC=C4Cl)F)O2

Origin of Product

United States

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